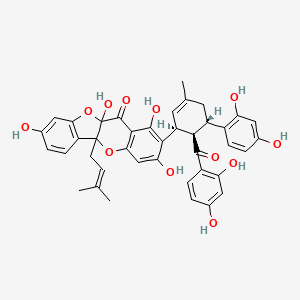

Sanggenon C

Description

Properties

CAS No. |

80651-76-9 |

|---|---|

Molecular Formula |

C40H36O12 |

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

InChI Key |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

80651-76-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cathayanon E sanggenon C sanggenone C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Sanggenon C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species, notably Morus alba. It is classified as a Diels-Alder type adduct, featuring a unique and intricate stereochemistry. This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its definitive spectroscopic data, a detailed protocol for its isolation from natural sources, and an examination of its known mechanisms of action, with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and logical relationships are visualized through diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a polyphenolic compound with a complex molecular architecture. Its structure was first elucidated in 1981 by Nomura et al. and is characterized by a flavanone skeleton fused with a substituted cyclohexene ring system, a result of a biosynthetic Diels-Alder reaction.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one | [1] |

| Molecular Formula | C₄₀H₃₆O₁₂ | [1] |

| Molecular Weight | 708.7 g/mol | [2] |

| CAS Number | 80651-76-9 | [1] |

| SMILES String | CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O">C@@HC4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from UV-Vis, Mass Spectrometry, and NMR spectroscopy as reported in the foundational literature.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in ethanol exhibits absorption maxima characteristic of a complex flavonoid structure.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 215, 265, 286, 330 (shoulder) |

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M]+ (m/z) | Key Fragment Ions (m/z) |

| High-Resolution MS | ESI | 708.2207 | Not explicitly detailed in available abstracts. |

| GC-MS (Experimental) | CI-B, Positive | Not specified | 151, 111, 213, 110, 150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of this compound, allowing for the assignment of each proton and carbon in its complex scaffold.

Table 4: ¹H NMR (100 MHz, Acetone-d₆) Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.56 | s | C-3"-CH₃ | |

| 1.60 | s | C-3'''-CH₃ (cis) | |

| 1.72 | s | C-3'''-CH₃ (trans) | |

| 2.0-2.8 | m | C-1", C-2", C-4" protons | |

| 3.20 | d | J=11 | C-5" |

| 4.90 | d | J=11 | C-6" |

| 5.10 | m | C-2''' | |

| 5.50 | br s | C-2" | |

| 6.0-6.6 | m | Aromatic Protons | |

| 7.15 | d | J=9 | Aromatic Proton |

| 7.60 | d | J=9 | Aromatic Proton |

| 12.45 | s | C-5'-OH | |

| 13.80 | s | C-7-OH |

Table 5: ¹³C NMR (25 MHz, Acetone-d₆) Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 17.8 | C-4''' |

| 21.0 | C-5''' |

| 25.8 | C-3"-CH₃ |

| 31.0 | C-1''' |

| 36.6 | C-4" |

| 40.8 | C-1" |

| 44.8 | C-5" |

| 49.0 | C-2" |

| 84.0 | C-3 |

| 90.5 | C-2 |

| 95.0-166.0 | Aromatic & Olefinic Carbons |

| 197.8 | C-4' |

| 208.5 | C-7" |

Experimental Protocols

Isolation of this compound from Morus alba Root Bark

The following protocol is a composite of established methods for the extraction and purification of this compound.

Workflow for this compound Isolation

Caption: Isolation and purification workflow for this compound.

-

Material Preparation: The root bark of Morus alba is collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered root bark (10 kg) is macerated in 80% aqueous methanol (170 L) at room temperature for 24 hours.[3] This process is repeated to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 1.7 kg).[3]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol.[3] The ethyl acetate fraction, which is enriched with this compound, is collected.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with n-hexane and ethyl acetate.

-

ODS Chromatography: Fractions containing this compound are further purified on an octadecylsilyl (ODS) reversed-phase column with a methanol-water gradient.[3]

-

Size-Exclusion Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.[3]

-

-

Purity Analysis: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

NF-κB Activation Assay (General Protocol)

The inhibitory effect of this compound on NF-κB activation can be assessed using a reporter gene assay or by monitoring the nuclear translocation of the p65 subunit.

-

Cell Culture and Treatment: HeLa cells stably transfected with an NF-κB-luciferase reporter construct are seeded in 96-well plates.[4] After reaching appropriate confluency, cells are pre-treated with various concentrations of this compound for 2 hours.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1α (IL-1α), for a predetermined time (e.g., 24 minutes to 6 hours).[4][5]

-

Luciferase Assay:

-

Cells are lysed using a suitable lysis buffer.

-

The cell lysate is transferred to an opaque 96-well plate.

-

Luciferase Assay Reagent is added, and the luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.[4]

-

-

p65 Translocation (Immunofluorescence):

-

Following treatment and stimulation, cells are fixed with 4% formaldehyde and permeabilized with 0.1% Triton X-100.[5]

-

Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

The subcellular localization of p65 is visualized and quantified using high-content imaging analysis. A decrease in nuclear p65 fluorescence in this compound-treated cells indicates inhibition of translocation.[5]

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the ERK Signaling Pathway

In the context of gastric cancer, this compound has been shown to induce apoptosis by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical regulator of cell proliferation and survival.

ERK Signaling Inhibition by this compound

Caption: this compound downregulates p-ERK, inhibiting proliferation.

Suppression of the Calcineurin/NFAT2 Pathway

This compound has demonstrated protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling cascade.[7] Calcineurin, a calcium-dependent phosphatase, dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the nucleus to activate hypertrophic gene expression.

Calcineurin/NFAT2 Pathway Inhibition by this compound

Caption: this compound inhibits calcineurin, preventing NFAT2 activation.

Conclusion

This compound is a structurally complex and pharmacologically active natural product. Its chemical architecture, defined by detailed spectroscopic analysis, provides the basis for its diverse biological functions. The methodologies for its isolation are well-established, enabling further investigation into its therapeutic potential. The elucidation of its inhibitory effects on key signaling pathways, such as ERK and calcineurin/NFAT2, offers a molecular-level understanding of its anti-cancer and cardioprotective properties, paving the way for future drug development and translational research.

References

- 1. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Sanggenon C: A Technical Guide to Its Natural Sources, Origin, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a complex flavonoid classified as a Diels-Alder type adduct, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Predominantly isolated from the root bark of Morus species, this natural compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the natural sources and origin of this compound, detailed methodologies for its extraction and isolation, and an in-depth look at the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Sources and Origin of this compound

Primary Natural Sources

-

Morus mongolica

-

Morus cathayana

-

Morus bombycis

While other parts of the mulberry plant, such as the leaves and stems, contain a variety of flavonoids, the root bark is distinguished by its high concentration of Diels-Alder type adducts like this compound.[8][9]

Biosynthesis and Chemical Origin

This compound is a Diels-Alder type adduct, a class of natural products formed through a [4+2] cycloaddition reaction.[10] Its biosynthesis is believed to involve the enzymatic reaction between a chalcone derivative (the dienophile) and a dehydroprenyl polyphenol (the diene). This biosynthetic pathway accounts for the unique and complex stereochemistry of this compound. The proposed biosynthetic route is outlined in the diagram below.

Caption: Proposed Biosynthesis of this compound.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources, primarily Morus alba root bark, involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from various published methodologies.

General Extraction and Fractionation Workflow

The overall process for obtaining this compound from mulberry root bark is depicted in the following workflow diagram.

Caption: General Workflow for this compound Isolation.

Detailed Experimental Protocols

Protocol 1: Methanolic Extraction and Column Chromatography [11]

-

Extraction:

-

Air-dried and powdered root bark of Morus alba is extracted with methanol at room temperature.

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which is rich in flavonoids, is concentrated.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Fractions containing this compound are identified by Thin Layer Chromatography (TLC).

-

Further purification is achieved by repeated column chromatography on ODS (octadecylsilane) and Sephadex LH-20.

-

-

Defatting:

-

Ground Morus alba root bark is first extracted with n-hexane in a flow mode at elevated temperature (e.g., 120°C) to remove lipophilic compounds.

-

-

Main Extraction:

-

The defatted plant material is then extracted with a mixture of isopropanol and petroleum ether (e.g., 2:1 ratio) in a flow mode at a temperature of around 80°C.

-

-

Purification:

-

The resulting extract, which is enriched in Sanggenons, is further purified using chromatographic techniques as described in Protocol 1.

-

Quantitative Data

The yield of this compound can vary depending on the source material and the extraction method employed. The following tables summarize the available quantitative data.

| Extraction Method | Plant Material | Extract Designation | This compound Content (% w/w) | Reference |

| Pressurized Liquid Extraction | Morus alba Root Bark | MA60 | 10.7% | [3] |

| Hydroethanolic Extraction | Morus alba Root Bark | MA21 | 1.0% | [5] |

| Source | Isolated Compounds and Yields | Reference |

| Morus alba Root Bark | This compound: 515 mg; Sanggenon D: 730 mg (from a larger scale extraction) | [6] |

| Morus plants | This compound: 4g; Sanggenon D: 3.5g (from an industrial extraction process) | [12] |

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the Calcineurin/NFAT2 Pathway

This compound has been shown to protect against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling pathway.[10] In response to hypertrophic stimuli, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin dephosphorylates NFAT2, allowing it to translocate to the nucleus and activate hypertrophic gene transcription. This compound inhibits this process, preventing NFAT2 nuclear translocation.[10][13][14][15]

Caption: this compound inhibits the Calcineurin/NFAT2 pathway.

Inhibition of the ERK/Mitochondrial Fission Pathway

This compound can induce apoptosis in cancer cells by inhibiting mitochondrial fission, a process regulated by the ERK signaling pathway.[16] The ERK pathway can lead to the phosphorylation and activation of Drp1, a key protein in mitochondrial fission. By inhibiting ERK activation, this compound prevents Drp1-mediated mitochondrial fission, leading to mitochondrial dysfunction and apoptosis.[16][17]

Caption: this compound's role in the ERK/Mitochondrial Fission pathway.

Suppression of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its ability to suppress the NF-κB signaling pathway.[18] In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation.[18][19][20][21]

Caption: Inhibition of the NF-κB pathway by this compound.

Activation of the AMPK/mTOR/FOXO3a Pathway

This compound has been reported to have cytoprotective effects against hypoxia-induced injury in cardiac cells through mechanisms involving the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) and Forkhead box O3a (FOXO3a).[10] The activation of AMPK, a key energy sensor, can lead to the inhibition of the anabolic mTOR pathway and the modulation of FOXO3a activity, contributing to cellular protection under stress conditions.[22][23][24][25][26]

Caption: this compound's role in the AMPK/mTOR/FOXO3a pathway.

Conclusion

This compound stands out as a promising natural product with a well-defined origin and a multitude of biological activities. Its primary source, the root bark of Morus alba, provides a rich reservoir for its isolation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of its interactions with key signaling pathways, such as Calcineurin/NFAT2, ERK, NF-κB, and AMPK/mTOR/FOXO3a, opens up numerous avenues for investigating its therapeutic potential in a range of diseases, from cardiovascular conditions to cancer and inflammatory disorders. Further research into optimizing extraction and synthesis, as well as more in-depth mechanistic studies, will be crucial in harnessing the full potential of this remarkable molecule.

References

- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103156869A - Sanggenone C and sanggenone D extracted from morus plants and new medicine application of composition - Google Patents [patents.google.com]

- 13. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Control of cell death and mitochondrial fission by ERK1/2 MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. FoxOs inhibit mTORC1 and activate Akt by inducing the expression of Sestrin3 and Rictor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of the AMPK-FOXO3 Pathway Reduces Fatty Acid–Induced Increase in Intracellular Reactive Oxygen Species by Upregulating Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Activation of the AMPK-FOXO3 pathway reduces fatty acid-induced increase in intracellular reactive oxygen species by upregulating thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sanggenon C: Physical, Chemical, and Biological Properties

Physical and Chemical Properties

The fundamental physicochemical characteristics of Sanggenon C are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C40H36O12 | [5][7][8][9] |

| Molecular Weight | 708.71 g/mol | [5][7][8][9] |

| Exact Mass | 708.22067658 Da | [7][8] |

| Appearance | Yellow crystalline powder | [10][11] |

| Melting Point | > 240°C (decomposition) | [6][10] |

| Boiling Point | 999.3 ± 65.0°C at 760 mmHg | [12] |

| Density | 1.5 ± 0.1 g/cm³ | [12] |

| Solubility | Soluble in DMSO, methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5][6][10] A clear solution of ≥ 2.5 mg/mL (3.53 mM) is achievable in DMSO.[5] | [4][5][6][10] |

| Purity | ≥98% (HPLC) | [9] |

| Storage | Store at -20°C under an inert atmosphere; hygroscopic.[6] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] | [5][6] |

| CAS Number | 80651-76-9 | [7][9][13] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Data Highlights | Source(s) |

| Mass Spectrometry | Monoisotopic Mass: 708.22067658 Da. Experimental GC-MS data is available. | [7][8] |

| Topological Polar Surface Area | 214 Ų | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of this compound's biological activities.

Isolation and Purification of this compound from Morus alba

This compound is naturally sourced from the root bark of Morus alba. The general procedure for its isolation is as follows:

-

Fractionation: The crude extract undergoes sequential fractionation using solvents of increasing polarity. This process helps in separating compounds based on their solubility.

-

Chromatography: The fractions containing this compound are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).[9]

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Cancer Activity Assessment

The anti-proliferative and pro-apoptotic effects of this compound are commonly evaluated in various cancer cell lines.

-

Cell Lines: Human colon cancer cells (LoVo, HT-29, SW480), human gastric cancer cells (HGC-27, AGS), and glioblastoma cells (LN-229, U-87 MG) are frequently used.[1][15][16][17]

-

Protocol:

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[15]

-

Treatment: A stock solution of this compound is prepared in DMSO and diluted to desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) in the culture medium.[1][16] Cells are treated for specific durations, typically 24 hours.

-

Cell Viability Assay (MTT Assay): To determine the inhibitory effect on cell proliferation, the MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., p-ERK, CDK4, cyclin D1, Bcl-2, Bax, cleaved caspase-3) are analyzed by Western blotting.[1][5][18]

-

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of this compound are often studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

-

Cell Line: RAW264.7 murine macrophage cell line is a common model.[5][19]

-

Protocol:

-

Cell Culture and Treatment: RAW264.7 cells are cultured and then pre-treated with various concentrations of this compound before stimulation with LPS.

-

Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and other inflammatory proteins are determined by Western blotting.[19]

-

NF-κB Activity Assay: The effect on the activation of the transcription factor NF-κB is assessed. This can be done through reporter gene assays or by measuring the phosphorylation and degradation of its inhibitor, IκBα, via Western blot.[19][20]

-

Animal Studies (In Vivo Models)

-

Xenograft Tumor Model:

-

Animal Model: Nude mice are subcutaneously injected with cancer cells (e.g., AGS cells).[5]

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 10, 20 mg/kg/day, intraperitoneally) for a specified period (e.g., 21 days).[5]

-

Outcome Measurement: Tumor volume and weight are monitored throughout the study. At the end of the experiment, tumors can be excised for further analysis, such as Western blotting for protein expression.[5]

-

-

Cardiac Hypertrophy Model:

-

Animal Model: Cardiac hypertrophy is induced in mice through surgical procedures like aortic banding (AB).[5]

-

Treatment: Mice are treated with this compound (e.g., 10, 20 mg/kg/day, intraperitoneally) for a defined duration (e.g., 3 weeks).[5]

-

Outcome Measurement: Cardiac function is assessed by echocardiography, measuring parameters like left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and ejection fraction (LVEF).[5]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.

Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

This compound has been shown to inhibit inflammation by suppressing the NF-κB signaling pathway.[5][19][20]

Pro-Apoptotic Mechanism via Mitochondrial Pathway in Cancer Cells

In cancer cells, this compound induces apoptosis through the mitochondrial pathway.[1][15][16]

Anti-Cancer Mechanism via ERK Signaling Pathway Inhibition

This compound also exhibits anti-cancer properties by blocking the ERK signaling pathway, which is crucial for cell proliferation and survival.[5]

Cardioprotective Effect via Calcineurin/NFAT2 Pathway Suppression

This compound protects against cardiac hypertrophy and fibrosis by suppressing the Calcineurin/NFAT2 pathway.[5][6]

References

- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Sanggenone C | CAS:80651-76-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 桑根酮C | 80651-76-9 [m.chemicalbook.com]

- 7. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|80651-76-9|Wuhan DingQuan Tech Co,. Ltd. is a professional enterprise providing natural standard products [chemnorm.net]

- 10. This compound | 80651-76-9 [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemigran.com [chemigran.com]

- 13. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - A novel anti-enterococcal agent from Morus alba root bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory effect and mechanism of action of this compound on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Sanggenon C

Sanggenon C, a natural flavonoid compound isolated from the root bark of Morus species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines and in vivo models. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in several cancer cell types, including colon cancer, glioblastoma, and leukemia.[1][2][3] In colon cancer cells (HT-29, LoVo, and SW480), treatment with this compound leads to a dose- and time-dependent inhibition of proliferation.[1] Specifically, in HT-29 cells, apoptosis is induced at concentrations of 10, 20, and 40 µM.[1][4] This pro-apoptotic effect is associated with an increase in intracellular reactive oxygen species (ROS) generation and a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][4] This cascade of events triggers the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2.[1][4]

In glioblastoma (GBM) cells (U-87 MG and LN-229), this compound suppresses cell proliferation and induces apoptosis.[2][5] Mechanistically, it modulates the protein expression of death-associated protein kinase 1 (DAPK1) by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), leading to DAPK1 accumulation and subsequent pro-apoptotic signaling.[2][5][6] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase in tumor cells.[3][7]

Inhibition of Tumor Growth in Vivo

The anticancer potential of this compound has been corroborated in preclinical animal models. In a xenograft model of colon cancer, oral administration of this compound significantly suppressed tumor growth in a dose-dependent manner.[1] Similarly, in a glioblastoma xenograft model, this compound displayed a tumor-suppressing effect without apparent organ toxicity.[2][5] In a gastric cancer xenograft model, intraperitoneal injection of this compound at 10 and 20 mg/kg/day for 21 days suppressed the tumor burden in nude mice.[8]

Quantitative Data on Anticancer Activity

| Cancer Type | Cell Line | Assay | Concentration/Dose | Effect | Reference |

| Colon Cancer | LoVo, HT-29, SW480 | Proliferation Assay | 0, 5, 10, 20, 40, 80 µM | Inhibited proliferation | [4] |

| Colon Cancer | HT-29 | Apoptosis Assay | 10, 20, 40 µM | Induced apoptosis | [1][9] |

| Colon Cancer | Xenograft | Tumor Growth | Low, Mid, High Doses | Suppressed tumor growth | [1] |

| Glioblastoma | U-87 MG, LN-229 | Apoptosis Assay | 10 µM | Induced apoptosis | [2] |

| Glioblastoma | U-87 MG, LN-229 | Cell Cycle Analysis | 10 µM | G0/G1 phase arrest | [2] |

| Gastric Cancer | GC cells | Proliferation Assay | 4-12 µM (24h) | Inhibited proliferation | [8] |

| Gastric Cancer | AGS Xenograft | Tumor Growth | 10, 20 mg/kg/day (i.p.) | Suppressed tumor burden | [8] |

| Leukemia | K562, Primary cells | Cell Viability | Not specified | Induced cell death | [3][7] |

Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer

References

- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound decreases tumor cell viability associated with proteasome inhibition [imrpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Sanggenon C (CAS No. 80651-76-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex flavonoid and Diels-Alder adduct isolated from the root bark of Morus species, such as Morus alba (white mulberry).[1][2] With the CAS number 80651-76-9, this natural compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Possessing a multifaceted polyphenolic structure, this compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on its modulation of key signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties

This compound is a yellow crystalline powder.[5][6] Its solubility in various solvents is a critical factor for its application in research and potential therapeutic contexts.[1][2]

| Property | Value | Source |

| CAS Number | 80651-76-9 | [1][7] |

| Molecular Formula | C₄₀H₃₆O₁₂ | [1][7][8] |

| Molecular Weight | 708.7 g/mol | [7][9][8] |

| Melting Point | >240°C (decomposition) | [5] |

| Boiling Point (Predicted) | 995.5 ± 65.0 °C | [6] |

| Density (Predicted) | 1.512 g/cm³ | [6] |

| Appearance | Yellow solid/crystalline powder | [5][6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Slightly soluble in Acetone. | [5][6] |

| Storage | Store at 0-8°C or -20°C in a freezer under an inert atmosphere. Hygroscopic. | [6] |

| pKa (Predicted) | 6.61 ± 0.60 | [6] |

| XLogP3 | 6.3 | [7][9][8] |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include anti-inflammatory, anticancer, and cardioprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammatory responses.[4][10] It suppresses the activation of NF-κB, which in turn inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and vascular cell adhesion molecule-1 (VCAM-1).[4][11] This inhibition of NF-κB activity is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10]

Anticancer Activity via Apoptosis Induction and ERK Pathway Inhibition

This compound exhibits cytotoxic effects on various cancer cell lines, including gastric and colon cancer cells.[3][12] It induces apoptosis (programmed cell death) and cell cycle arrest.[3][13] One of the key mechanisms underlying its anticancer activity is the inhibition of the ERK (Extracellular signal-regulated kinase) signaling pathway.[3] Downregulation of phosphorylated ERK (p-ERK) by this compound leads to mitochondrial dysfunction and the induction of apoptosis.[3] In colon cancer cells, this compound has been shown to induce apoptosis by increasing reactive oxygen species (ROS) generation and decreasing nitric oxide (NO) production through the inhibition of iNOS expression, which in turn activates the mitochondrial apoptosis pathway.[14]

Cardioprotective Effects via Calcineurin/NFAT2 Pathway Suppression

This compound has demonstrated protective effects against cardiac hypertrophy and fibrosis.[3] In animal models of pressure overload-induced cardiac hypertrophy, treatment with this compound attenuated these pathological changes and preserved cardiac function.[3][15] The underlying mechanism involves the suppression of the calcineurin/NFAT2 signaling pathway.[3] this compound reduces the activation of calcineurin and inhibits the nuclear translocation of Nuclear Factor of Activated T-cells 2 (NFAT2), a key transcription factor in the development of cardiac hypertrophy.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published literature.

In Vivo Model of Cardiac Hypertrophy

-

Objective: To evaluate the cardioprotective effects of this compound in a mouse model of pressure overload-induced cardiac hypertrophy.

-

Animal Model: Male C57/BL6 mice (8 weeks old, 23.5-27.5 g).[15]

-

Procedure:

-

Induce cardiac hypertrophy by performing aortic banding (AB) surgery.[3][15]

-

One week post-surgery, begin daily intraperitoneal administration of this compound at doses of 10 or 20 mg/kg for 3 weeks.[3][15] A vehicle control group should also be included.

-

After the treatment period, assess cardiac function using echocardiography and catheter-based hemodynamic measurements.[3][15]

-

Evaluate the extent of cardiac hypertrophy and fibrosis through pathological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) and molecular analysis (e.g., Western blotting for hypertrophic markers) of heart tissue.[3]

-

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Cell Lines: Human cancer cell lines such as HT-29 (colon), HGC-27 (gastric), and K562 (leukemia).[3][12][13]

-

Cell Viability Assay (Alamar Blue or MTT):

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[13]

-

Treat cells with various concentrations of this compound (e.g., 2, 10, 25, 50, 100 µM) for 24-48 hours.[13]

-

Add Alamar blue or MTT reagent and incubate according to the manufacturer's instructions.

-

Measure absorbance or fluorescence to determine cell viability.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest and wash cells with PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 10 minutes in the dark.[13]

-

Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.[13]

-

-

Apoptosis Assay (Hoechst 33258 Staining):

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways (e.g., ERK, NF-κB).

-

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, IκBα, etc.).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Safety and Toxicity

Currently, detailed public information on the LD50 and comprehensive toxicity profile of this compound is limited. As with any investigational compound, appropriate safety precautions should be taken during handling and in experimental procedures.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, ERK, and calcineurin/NFAT2, underscores its pleiotropic pharmacological effects. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical sciences, facilitating further exploration of this compound's therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound protects against pressure overload‑induced cardiac hypertrophy via the calcineurin/NFAT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 80651-76-9 [chemicalbook.com]

- 6. 桑根酮C | 80651-76-9 [m.chemicalbook.com]

- 7. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanggenone C | CAS:80651-76-9 | Manufacturer ChemFaces [chemfaces.com]

- 12. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound protects against pressure overload-induced cardiac hypertrophy via the calcineurin/NFAT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Sanggenon C Research

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[3][4][5]

Colorectal Cancer

In colorectal cancer (CRC) cells (LoVo, HT-29, and SW480), this compound inhibits proliferation in a dose- and time-dependent manner.[3][6] The primary mechanism involves the induction of apoptosis through the mitochondrial pathway.[3][6] Treatment with this compound leads to an increase in reactive oxygen species (ROS) generation and intracellular Ca2+ levels, coupled with an inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[3][7] This cascade results in a decrease in the anti-apoptotic protein Bcl-2, promoting the release of cytochrome C and subsequent activation of caspases.[3]

Table 1: Effects of this compound on Colorectal Cancer Cells

| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |

| LoVo, HT-29, SW480 | CCK-8 Cell Viability | 0, 5, 10, 20, 40, 80 µM | Inhibition of proliferation | [3][6] |

| HT-29 | Flow Cytometry | 10, 20, 40 µM | Induction of apoptosis | [3][6] |

| HT-29 | Western Blot | Not specified | Inhibition of iNOS and Bcl-2 expression, increase in Cytochrome C | [3] |

| Xenograft Colon Tumor | In vivo | Low, Mid, High Doses | Significant suppression of tumor growth | [3] |

Experimental Protocol: Induction of Apoptosis in HT-29 Cells [3]

-

Cell Culture: HT-29 human colon cancer cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells were treated with varying concentrations of this compound (10, 20, 40 µM) for specified time points.

-

Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

-

Western Blotting: Protein levels of iNOS, Bcl-2, and Cytochrome C were determined. Cells were lysed, and protein concentrations were measured. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Signaling Pathway: Mitochondrial Apoptosis in Colon Cancer

Caption: this compound induces apoptosis in colon cancer cells.

Gastric Cancer

In human gastric cancer (GC) cells (HGC-27 and AGS), this compound inhibits proliferation and induces apoptosis by blocking the ERK signaling pathway.[4] This leads to cell cycle arrest in the G0/G1 phase, evidenced by decreased levels of CDK4 and cyclin D1.[4]

Table 2: Effects of this compound on Gastric Cancer Cells

| Cell Line | Assay | Concentration(s) | IC50 | Observed Effect | Reference |

| HGC-27 | Proliferation Assay | 4-12 µM | 9.129 µM | Inhibition of proliferation and colony formation | [4] |

| AGS | Proliferation Assay | 4-12 µM | 9.863 µM | Inhibition of proliferation and colony formation | [4] |

| HGC-27, AGS | Flow Cytometry | 6, 8, 10 µM | - | Induction of apoptosis (from 7.3% to 24.8% for HGC-27) | [4] |

| HGC-27 | Western Blot | 6, 8, 10 µM | - | Decreased levels of p-ERK, CDK4, and Cyclin D1 | [4] |

Signaling Pathway: ERK Inhibition in Gastric Cancer

Caption: this compound blocks the ERK signaling pathway.

Glioblastoma

In glioblastoma (GBM), this compound suppresses cell proliferation and induces apoptosis by modulating the MIB1/DAPK1 axis.[5] It prevents the E3 ubiquitin ligase Mindbomb 1 (MIB1) from mediating the degradation of Death-Associated Protein Kinase 1 (DAPK1). The resulting stabilization of DAPK1 promotes apoptosis. Furthermore, this compound enhances the chemosensitivity of glioblastoma cells to temozolomide (TMZ).[5]

Signaling Pathway: MIB1/DAPK1 Axis in Glioblastoma

Caption: this compound stabilizes DAPK1 by inhibiting MIB1.

Anti-Inflammatory and Neuroprotective Activity

This compound exhibits significant anti-inflammatory and neuroprotective properties by modulating key inflammatory pathways.

Inhibition of NF-κB Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][8] In TNF-α-stimulated human synovial cells, it inhibits the adhesion of polymorphonuclear leukocytes (PMNs) by suppressing NF-κB activation, which in turn downregulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] It also inhibits iNOS expression in RAW264.7 macrophage cells.[4]

Table 3: Anti-inflammatory Activity of this compound

| System/Cell Line | Stimulant | Concentration | IC50 | Observed Effect | Reference |

| PMN-HSC Adhesion | TNF-α | Not specified | 27.29 nmol/L | Inhibition of PMN adhesion to human synovial cells | [8] |

| PMN-HSC Adhesion | IL-1β | Not specified | 54.45 nmol/L | Inhibition of PMN adhesion to human synovial cells | [8] |

| Human Synovial Cells | TNF-α | Not specified | - | Inhibition of VCAM-1 expression and NF-κB activation | [8] |

| RAW264.7 Cells | Not specified | Not specified | - | Inhibition of iNOS expression and NF-κB activity | [1][4] |

Experimental Protocol: PMN Adhesion Assay [8]

-

Cell Culture: Human synovial cells (HSC) were cultured to confluence. Human polymorphonuclear leukocytes (PMNs) were isolated from peripheral blood.

-

Stimulation: HSCs were stimulated with TNF-α (50 kU/L) or IL-1β (50 kU/L) for 12 hours in the presence or absence of this compound.

-

Adhesion Measurement: PMNs were added to the HSC monolayer and incubated. Non-adherent PMNs were washed away, and the number of adherent PMNs was quantified using the MTT colorimetric assay.

-

NF-κB Activation: Nuclear extracts were prepared from treated HSCs, and NF-κB activation was measured by electrophoretic mobility shift assay (EMSA).

Signaling Pathway: NF-κB Inhibition in Inflammation

Caption: this compound anti-inflammatory mechanism via NF-κB.

Neuroprotection in Cerebral Ischemia-Reperfusion

This compound demonstrates neuroprotective effects in cerebral ischemia-reperfusion (I/R) injury. In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced neurologic impairment, brain edema, and cerebral infarction.[9] The mechanism involves the inhibition of inflammation and oxidative stress through the regulation of RhoA-ROCK signaling.[9]

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to effectively inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[10] The mechanism involves the upregulation of TRAF2 expression, which in turn inhibits the PRRSV-induced activation of the NF-κB signaling pathway.[10] At a concentration of 10 µM, it also showed inhibitory effects against Porcine Epidemic Diarrhea Virus (PEDV), Porcine Circovirus type 2 (PCV2), and Classical Swine Fever Virus (CSFV).[10]

Cardioprotective Effects

This compound exerts protective effects against cardiac hypertrophy and fibrosis.[4] This is achieved through the suppression of the calcineurin/NFAT2 signaling pathway. In animal models, this compound improved impaired cardiac function following aortic banding.[4]

Antibacterial Activity

This compound has been identified as a potent antibacterial agent, particularly against Gram-positive bacteria from the ESKAPE panel.[11][12] It shows significant activity against various strains of Enterococcus faecalis, Enterococcus faecium, and Staphylococcus aureus.[11]

Table 4: Antibacterial Activity of this compound

| Bacterial Strain | Assay | MIC Value | Reference |

| E. faecalis | Broth microdilution | 3.125 µM | [11] |

| E. faecium | Broth microdilution | 3.125 µM | [11] |

| S. aureus | Broth microdilution | 3.125 µM | [11] |

Pharmacokinetics and Extraction

Pharmacokinetics

Preclinical in vivo studies in BALB/c mice have evaluated the oral administration of a Morus alba root bark extract (MA60), rich in this compound and D.[13] The results showed moderate treatment effects, with low serum concentrations of this compound detected, suggesting potential issues with oral bioavailability.[13] This has led to the proposal of alternative administration routes, such as inhalation, to improve local drug delivery for respiratory infections.[14] Biopharmaceutical profiling showed that this compound is more lipophilic and cytotoxic than its stereoisomer Sanggenon D, indicating better cellular penetration.[14]

Extraction and Isolation

This compound is a natural flavonoid extracted from the root bark of Morus alba.[15] The general extraction process involves refluxing the dried root barks with methanol. The resulting extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound is typically isolated from these fractions using repeated column chromatography techniques.[15]

Workflow: General Experimental Approach for Bioactivity Screening

Caption: A typical workflow for investigating this compound.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of potent biological activities, including anti-cancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial effects. Its mechanisms of action are diverse, involving the modulation of critical signaling pathways such as NF-κB, ERK, and the mitochondrial apoptosis pathway. While its therapeutic potential is significant, further research is required to address challenges related to its bioavailability and to fully elucidate its complex mechanisms. The detailed experimental data and protocols summarized in this review provide a solid foundation for future studies aimed at translating the promising preclinical findings of this compound into clinical applications.

References

- 1. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect and mechanism of action of this compound on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The natural compound this compound inhibits PRRSV infection by regulating the TRAF2/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 12. This compound - A novel anti-enterococcal agent from Morus alba root bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KoreaMed Synapse [synapse.koreamed.org]

Preliminary Investigations into Sanggenon C's Cellular Effects: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a complex prenylated flavonoid isolated from the root bark of Morus species (e.g., Morus alba), has garnered significant scientific interest for its diverse pharmacological activities.[1] This natural compound (C₄₀H₃₆O₁₂; Molar Mass: 708.7 g/mol ) is a Diels-Alder type adduct and has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties in a variety of preclinical studies.[1][2][3][4] This technical guide provides an in-depth summary of the preliminary investigations into the cellular effects of this compound, focusing on its mechanisms of action, impact on key signaling pathways, and quantitative efficacy. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.

Core Cellular Effects of this compound

This compound exerts a range of biological effects at the cellular level, with the most pronounced activities being the induction of apoptosis and cell cycle arrest in cancer cells, as well as the modulation of inflammatory pathways.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of this compound across various cancer cell lines. The primary mechanisms include:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis. In colorectal cancer cells (HT-29, LoVo, SW480), it triggers cell death by increasing the generation of reactive oxygen species (ROS), which in turn activates the mitochondrial apoptosis pathway.[5][6][7] This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in cytochrome c levels.[5] It also induces apoptosis in gastric cancer and glioblastoma cells.[2][8]

-

Cell Cycle Arrest: The compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[9] This arrest is associated with the downregulation of key cell cycle proteins, including CDK4 and Cyclin D1.[2]

-

Proteasome Inhibition: this compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome in tumor cells.[9] This inhibition leads to the accumulation of ubiquitinated proteins and the proteasome substrate p27, contributing to its cell cycle arrest and pro-apoptotic effects.[9]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] By suppressing NF-κB activation, it can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the production of nitric oxide (NO), a key inflammatory mediator.[2][5] Furthermore, it has been shown to inhibit TNF-α-stimulated cell adhesion and the expression of vascular cell adhesion molecule-1 (VCAM-1).[2]

Quantitative Data Summary

The following table summarizes the quantitative data reported for this compound's cellular effects across various studies.

| Cell Line(s) | Assay Type | Effect Measured | Concentration / IC₅₀ | Reference(s) |

| HGC-27 (Gastric Cancer) | Proliferation Assay | Inhibition of Proliferation | IC₅₀: 9.129 µM | [2] |

| AGS (Gastric Cancer) | Proliferation Assay | Inhibition of Proliferation | IC₅₀: 9.863 µM | [2] |

| HT-29, LoVo, SW480 (Colon Cancer) | Proliferation Assay | Inhibition of Proliferation | Dose-dependent (5-80 µM) | [5][6][7] |

| HGC-27, AGS (Gastric Cancer) | Apoptosis Assay | Induction of Apoptosis | Dose-dependent (6-10 µM) | [2] |

| HT-29 (Colon Cancer) | Apoptosis Assay | Induction of Apoptosis | Effective at 10, 20, 40 µM | [5][6][7] |

| Human Synovial Cells (HSC) | PMN Adhesion Assay | Inhibition of TNF-α induced adhesion | IC₅₀: 27.29 nmol/L | N/A |

| Human Synovial Cells (HSC) | PMN Adhesion Assay | Inhibition of IL-1β induced adhesion | IC₅₀: 54.45 nmol/L | N/A |

| RAW 264.7 (Macrophages) | iNOS Expression | Inhibition | Dose-dependent | [2] |

| K562 (Leukemia) | Cell Viability | Inhibition | Dose-dependent | [9] |

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through its interaction with several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells primarily by modulating the intrinsic mitochondrial pathway. It inhibits iNOS, leading to decreased NO production, while simultaneously increasing intracellular ROS. This dual action disrupts mitochondrial homeostasis, marked by the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and programmed cell death.[5][6]

NF-κB Anti-inflammatory Pathway

In inflammatory contexts, stimuli like TNF-α activate the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, freeing the NF-κB dimer (p50/p65) to translocate to the nucleus and transcribe pro-inflammatory genes. This compound exerts its anti-inflammatory effect by inhibiting this pathway, preventing NF-κB translocation and subsequent gene expression.[1][2][10]

Experimental Protocols & Methodologies

This section details the methodologies for key experiments used to characterize the cellular effects of this compound.

General Experimental Workflow

The typical workflow for investigating the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent application of various cellular and molecular assays to measure outcomes like viability, apoptosis, and protein expression.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).[5] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

-

Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content using a flow cytometer on a linear scale.[12] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as Bcl-2, iNOS, or Cyclins.[5][13][14]

-

Protein Extraction: Lyse the this compound-treated cells in ice-cold RIPA or NP40 lysis buffer containing protease and phosphatase inhibitors.[13] Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[14]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2) overnight at 4°C.[16] Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[16] Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Conclusion and Future Directions

Preliminary investigations strongly support the potential of this compound as a therapeutic agent, particularly in oncology and inflammatory diseases. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and suppression of key inflammatory pathways like NF-κB, makes it a compelling candidate for further drug development. Future research should focus on in-vivo efficacy in a broader range of disease models, detailed pharmacokinetic and pharmacodynamic studies, and the identification of more precise molecular targets to fully elucidate its therapeutic potential.

References

- 1. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. origene.com [origene.com]

- 14. addgene.org [addgene.org]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. cdn.origene.com [cdn.origene.com]

An In-depth Technical Guide to the Identification of Sanggenon C Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and biological evaluation of Sanggenon C, its derivatives, and analogues. This compound, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide details experimental protocols for the isolation, structural elucidation, and biological characterization of these compounds, and presents quantitative data to facilitate comparative analysis.

Identification and Structural Elucidation

The identification of this compound and its analogues from natural sources or synthetic preparations relies on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial technique for obtaining high-purity this compound and its derivatives from complex mixtures like plant extracts.

Experimental Protocol: Preparative HPLC for Flavonoid Isolation from Morus alba Root Bark

-

Sample Preparation:

-

Air-dried and powdered root bark of Morus alba is extracted with 80% methanol.

-

The extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to obtain fractions with different polarities. The ethyl acetate fraction is often enriched with flavonoids.[3]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient elution system is typically employed, consisting of:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program: The gradient starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B.

-

Flow Rate: A flow rate of 2-5 mL/min is generally used for preparative columns of this size.[4]

-

Detection: UV detection at a wavelength of 280 nm is suitable for monitoring the elution of flavonoids.

-

-

Fraction Collection and Analysis:

-

Fractions are collected based on the elution profile.

-

The purity of the collected fractions is assessed by analytical HPLC.

-

Fractions containing the compounds of interest are pooled and concentrated.

-

Structural Elucidation: NMR Spectroscopy and Mass Spectrometry

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound and its analogues.[5][6]

Experimental Protocol: NMR Analysis of Flavonoid Derivatives

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Interpretation:

-

¹H NMR: Provides information on the number, type, and connectivity of protons. Characteristic signals for flavonoids include aromatic protons in the A and B rings, and protons of the heterocyclic C ring.

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivities between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments and establishing the overall carbon skeleton.[7]

-

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 84.5 | 5.50 (d, J=12.0) |

| 3 | 43.1 | 3.20 (dd, J=12.0, 3.0) |

| 4 | 197.5 | |

| 5 | 164.8 | |

| 6 | 97.2 | 6.05 (s) |

| 7 | 167.5 | |

| 8 | 96.0 | |

| 9 | 162.1 | |

| 10 | 102.5 | |

| 1' | 113.8 | |

| 2' | 158.5 | 7.15 (d, J=8.5) |

| 3' | 103.5 | 6.35 (d, J=2.5) |

| 4' | 158.0 | |

| 5' | 108.2 | 6.40 (dd, J=8.5, 2.5) |

| 6' | 131.5 | |

| Note: | Chemical shifts are approximate and may vary depending on the solvent and instrument. |

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis of this compound derivatives.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis of Prenylated Flavonoids

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

-

Mass Spectrometry:

-

Employ an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Acquire full scan MS data to determine the accurate mass and molecular formula of the parent ion.

-

Perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Fragmentation Analysis:

-

The fragmentation patterns of flavonoids are often characteristic of their structure. Common fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules from the prenyl side chains.[11]

-

Synthesis of this compound Analogues

The synthesis of this compound analogues allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. The key reaction in the synthesis of this compound and many of its analogues is a biomimetic Diels-Alder reaction.

Workflow for the Synthesis of this compound Analogues

Synthetic workflow for this compound analogues.

A general synthetic approach involves the [4+2] cycloaddition between a chalcone derivative (dienophile) and a dehydroprenylflavanone (diene). Modifications to the starting materials allow for the synthesis of a variety of analogues with different substitution patterns on the aromatic rings and modified side chains.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Activity